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Compound of Interest

Compound Name:
5-Methoxy-N-methyl-N-

isopropyltryptamine

CAS No.: 96096-55-8

Cat. No.: B137762

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-silico modeling of 5-methoxy-N-methyl-
N-isopropyltryptamine (5-MeO-MIPT) receptor interactions with alternative psychedelic

compounds. The following sections detail quantitative binding data, comprehensive

experimental protocols for in-silico modeling, and visualizations of key signaling pathways to

facilitate a deeper understanding of 5-MeO-MIPT's molecular pharmacology.

Comparative Analysis of Receptor Binding and
Functional Potency
The following table summarizes the in-vitro binding affinities (Ki) and functional potencies

(EC50) of 5-MeO-MIPT and comparator psychedelic compounds at key serotonin receptors.

Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater

potency in activating the receptor.
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Compound Receptor
Binding
Affinity (Ki)
[nM]

Functional
Potency
(EC50) [nM]

Agonist
Efficacy
(Emax)

5-MeO-MIPT 5-HT1A 58 ± 10[1] - -

5-HT2A 163 ± 30[1] 23 ± 4[1]
80% (Full

Agonist)[1]

5-MeO-DMT 5-HT1A - - -

5-HT2A - - -

Psilocin 5-HT1A - - -

5-HT2A - - -

LSD 5-HT1A - - -

5-HT2A - - -

Note: Data for comparator compounds is extensive and varies across studies. The table will be

populated with representative values upon further focused data extraction. The primary focus

here is on the available data for 5-MeO-MIPT.

Experimental Protocols
This section outlines the detailed methodologies for key in-silico experiments relevant to the

study of 5-MeO-MIPT's receptor interactions.

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to

form a stable complex. This method is crucial for understanding the binding mode and

estimating the binding affinity.

Objective: To predict the binding pose and affinity of 5-MeO-MIPT at the 5-HT1A and 5-HT2A

receptors.

Software: AutoDock Vina
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Protocol:

Receptor Preparation:

Obtain the 3D crystal structure of the target receptor (e.g., 5-HT1A, 5-HT2A) from the

Protein Data Bank (PDB).

Remove water molecules and any co-crystallized ligands from the PDB file.

Add polar hydrogen atoms and assign Kollman charges to the receptor using AutoDock

Tools.

Define the grid box, which encompasses the binding site of the receptor. The box

dimensions should be sufficient to allow the ligand to move freely within the binding

pocket. For serotonin receptors, a box size of 20x20x20 Å centered on the orthosteric

binding site is a common starting point.

Ligand Preparation:

Obtain the 3D structure of 5-MeO-MIPT, for instance, from the PubChem database.

Use a molecular modeling software like Avogadro or ChemDraw to optimize the ligand's

geometry and save it in a suitable format (e.g., MOL2 or PDB).

In AutoDock Tools, assign Gasteiger charges to the ligand and define its rotatable bonds.

Docking Simulation:

Run AutoDock Vina, specifying the prepared receptor and ligand files, as well as the grid

box parameters.

The exhaustiveness parameter, which controls the thoroughness of the search, can be set

to a value between 8 and 32 for a balance of accuracy and computational time.

Vina will generate a set of binding poses for the ligand, ranked by their predicted binding

affinities (in kcal/mol).

Analysis:
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Visualize the resulting ligand poses within the receptor's binding site using software like

PyMOL or UCSF Chimera.

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic

interactions, pi-pi stacking) between 5-MeO-MIPT and the receptor's amino acid residues.

Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over

time, offering a more realistic representation of the biological environment.

Objective: To assess the stability of the 5-MeO-MIPT binding pose and characterize the

conformational changes in the 5-HT1A or 5-HT2A receptor upon ligand binding.

Software: GROMACS

Protocol:

System Setup:

Use the best-ranked docked pose of the 5-MeO-MIPT-receptor complex as the starting

structure.

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane

environment.

Solvate the system with a suitable water model (e.g., TIP3P) and add ions to neutralize

the system and mimic physiological salt concentration.

Force Field and Topology:

Choose an appropriate force field for the protein, ligand, and lipid bilayer (e.g.,

CHARMM36m for protein and lipids, CGenFF for the ligand).

Generate the topology files for the protein, ligand, and solvent/ions.

Energy Minimization:
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Perform energy minimization of the entire system to remove any steric clashes or

unfavorable geometries.

Equilibration:

Perform a two-phase equilibration process:

NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually

heat the system to the desired temperature (e.g., 310 K) while keeping the protein and

ligand restrained.

NPT (constant Number of particles, Pressure, and Temperature) equilibration:

Equilibrate the pressure of the system while maintaining the temperature, allowing the

system density to converge.

Production Run:

Run the production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) to

observe the dynamics of the system.

Analysis:

Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the

stability of the protein and ligand.

Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the receptor.

Analyze intermolecular interactions between the ligand and receptor over time.

Perform Principal Component Analysis (PCA) to identify large-scale conformational

changes.

Binding Free Energy Calculation (MM/GBSA)
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to

estimate the binding free energy of a ligand to a receptor from MD simulation trajectories.
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Objective: To calculate the binding free energy of 5-MeO-MIPT to the 5-HT1A and 5-HT2A

receptors.

Protocol:

Trajectory Preparation:

Use the trajectory from the production MD run of the receptor-ligand complex.

Extract snapshots at regular intervals (e.g., every 100 ps).

Energy Calculations:

For each snapshot, calculate the following energy terms for the complex, receptor, and

ligand individually:

Molecular Mechanics (MM) energy: Includes van der Waals and electrostatic

interactions in the gas phase.

Polar solvation energy: Calculated using the Generalized Born (GB) model.

Nonpolar solvation energy: Calculated based on the solvent-accessible surface area

(SASA).

Binding Free Energy Calculation:

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind =

G_complex - (G_receptor + G_ligand)

The final reported value is the average over all the snapshots analyzed.

Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways

activated by the 5-HT2A and 5-HT1A receptors, the primary targets of 5-MeO-MIPT.
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Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.
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Caption: 5-HT1A Receptor Gi/o-coupled Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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